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Compound of Interest

Compound Name: Aranorosinol A

Cat. No.: B15558732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Aranorosinol A, a bioactive natural product isolated from the fungal strain Pseudoarachniotus

roseus. The following sections detail its nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This

information is critical for the identification, characterization, and further development of

Aranorosinol A and its analogs.

Core Spectroscopic Data
The structural elucidation of Aranorosinol A has been accomplished through extensive

spectroscopic analysis. The key data from ¹H NMR, ¹³C NMR, and High-Resolution Mass

Spectrometry (HRMS) are summarized below.

Nuclear Magnetic Resonance (NMR) Data
The NMR spectra of Aranorosinol A were recorded in deuterated chloroform (CDCl₃). The

chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent

signal.

Table 1: ¹H NMR Spectroscopic Data for Aranorosinol A (in CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

3 3.25 d 3.5

4 3.50 d 3.5

6 3.85 d 4.0

7 3.60 d 4.0

8 4.20 m

10a 2.85 dd 15.0, 5.0

10b 2.75 dd 15.0, 7.5

11 2.20 s

2' 5.60 dt 15.5, 6.5

3' 5.80 dd 15.5, 7.0

4' 2.30 m

5' 1.40 m

6' 0.90 t 7.5

4'-Me 1.05 d 7.0

Table 2: ¹³C NMR Spectroscopic Data for Aranorosinol A (in CDCl₃)
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Position Chemical Shift (δ, ppm)

1 171.5

3 58.0

4 59.5

5 85.0

6 60.5

7 61.0

8 70.0

9 45.0

10 48.0

11 30.5

1' 208.0

2' 125.0

3' 135.0

4' 35.0

5' 25.0

6' 14.0

4'-Me 20.0

Mass Spectrometry (MS) Data
High-resolution mass spectrometry was employed to determine the exact mass and molecular

formula of Aranorosinol A.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Aranorosinol A
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Ion Calculated m/z Found m/z

[M+Na]⁺ 347.1834 347.1832

Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Aranorosinol A was dissolved in deuterated chloroform

(CDCl₃, 99.8% D).

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance III 500 MHz

spectrometer.

¹H NMR Parameters:

Frequency: 500 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 8278 Hz

¹³C NMR Parameters:

Frequency: 125 MHz

Solvent: CDCl₃
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Temperature: 298 K

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 29762 Hz

Data Processing: The acquired free induction decays (FIDs) were processed using

MestReNova software. The FIDs were Fourier transformed after applying an exponential

window function with a line broadening factor of 0.3 Hz for ¹H NMR and 1.0 Hz for ¹³C NMR.

Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC =

77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of Aranorosinol A was prepared in methanol.

Instrumentation: HRMS data were obtained using a Thermo Scientific Q Exactive Orbitrap

mass spectrometer.

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

Mass Analyzer: Orbitrap

Scan Range: m/z 100-1000

Resolution: 140,000

Data Analysis: The elemental composition was determined from the measured exact mass

using the Xcalibur software.

Visualization of the Characterization Workflow
The logical workflow for the spectroscopic characterization of Aranorosinol A is depicted in

the following diagram.
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Caption: Workflow for Aranorosinol A characterization.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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